Antiulcer Efficacy Without Gastric Secretory Depression Differs from Atropine
Chlorbenzoxamine demonstrates a dissociation between antiulcer and gastric antisecretory effects, unlike atropine. In 4-hour pylorus-ligated rats, chlorbenzoxamine achieves optimal antiulcer activity at a dose of less than 2 mg/kg without causing a significant reduction in gastric acid concentration or secretion [1]. In stark contrast, atropine sulfate displays potent antisecretory activity in a comparable model, with an intravenous ED50 of 2.7 µg for reducing titratable acid output in 2-hr pylorus-ligated rats [2]. This represents a >700-fold difference in potency regarding gastric acid suppression relative to the antiulcer dose range.
| Evidence Dimension | Gastric Acid Suppression at Antiulcer Dose |
|---|---|
| Target Compound Data | No significant reduction in gastric acid concentration/secretion at optimal antiulcer dose of <2 mg/kg |
| Comparator Or Baseline | Atropine sulfate: IV ED50 of 2.7 µg for reducing titratable acid output |
| Quantified Difference | >700-fold difference in antisecretory potency relative to antiulcer dose |
| Conditions | Target: 4-hour pylorus-ligated rat model; Comparator: 2-hour pylorus-ligated rat model |
Why This Matters
This demonstrates that chlorbenzoxamine's gastroprotective effect does not come with the antisecretory side effects characteristic of anticholinergics, making it a critical tool for studying acid-independent mucosal defense.
- [1] Hillyard, I. W., & Grandy, R. P. (1963). THE GASTRIC ANTIULCER ACTIVITY OF CHLORBENZOXAMINE, A NON-ANTICHOLINERGIC PIPERAZINE COMPOUND. Journal of Pharmacology and Experimental Therapeutics, 142(3), 358-364. View Source
- [2] Dai, S., & Ogle, C. W. (1973). Drug effects on gastric secretion and stress gastric hemorrhage in the rat. European Journal of Pharmacology, 22(1), data sourced from SciencePlus/ABES repository. View Source
